molecular formula C16H15ClF3N3OS B2614908 5-chloro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide CAS No. 1396814-29-1

5-chloro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2614908
CAS No.: 1396814-29-1
M. Wt: 389.82
InChI Key: WPNCTYUYJGBWRH-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide” is a potent drug candidate with potential applications in various fields of research and industry. It is a thiophene derivative .


Synthesis Analysis

The synthesis of thiophene derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The intermediate compound is prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .


Molecular Structure Analysis

The molecular formula of the compound is C14H11ClF3NO2S. The molecular weight is 349.75.


Chemical Reactions Analysis

Thiophenes are important heterocyclic scaffolds found in natural products as well as in pharmaceutically active agents . They have peculiar redox potentials and have found application as hole transport materials in OLED (organic light emitting diodes), OFET (organic field-effect transistors), and OPV (organic photovoltaics) .


Physical and Chemical Properties Analysis

The compound has a refractive index n20/D 1.604 (lit.) and a density of 1.376 g/mL at 25 °C (lit.) .

Scientific Research Applications

Antitubercular Activity

Research has highlighted the synthesis and evaluation of compounds structurally related to 5-chloro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide for their antitubercular properties. A study synthesized a series of novel compounds and tested them for in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. The study found several analogs showing promising antitubercular agents with lower cytotoxicity profiles, contributing to the development of new therapeutic options for tuberculosis (Marvadi et al., 2020).

Antimicrobial Properties

Another avenue of research involved the exploration of compounds with a similar structure for their antimicrobial potential. A study synthesized a range of compounds and screened them for in vitro antibacterial and antifungal activities against various pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans. The compounds' structures were confirmed using spectroscopic analysis, laying the groundwork for further investigation into their use as antimicrobial agents (Desai et al., 2011).

Structural and Chemical Analysis

In addition to biological activity, there has been interest in the detailed structural analysis of related compounds. A study focused on the synthesis and crystallographic study of a compound similar to this compound, providing insights into its chemical characteristics and potential for further modification (Abbasi et al., 2011).

Dual Inhibition of Mycobacterium tuberculosis and Influenza Virus

Research has also explored the dual inhibition properties of related compounds against both Mycobacterium tuberculosis and influenza virus. A study synthesized and evaluated novel compounds for their antitubercular and antiviral activities, identifying several promising candidates. This research opens up possibilities for the development of multifunctional drugs capable of addressing co-infections (Marvadi et al., 2019).

Mechanism of Action

The compound is a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Future Directions

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . Its potential applications in various fields of research and industry make it a promising candidate for future studies.

Properties

IUPAC Name

5-chloro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3N3OS/c17-12-6-5-11(25-12)15(24)21-8-7-13-22-10-4-2-1-3-9(10)14(23-13)16(18,19)20/h5-6H,1-4,7-8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNCTYUYJGBWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CC=C(S3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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